[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate
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Overview
Description
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 1,3,4-thiadiazole ring in the structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate typically involves the reaction of 2-[(1,3,4-thiadiazol-2-yl)carbamoyl]methyl chloride with 4-nitrobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The nitro group may also contribute to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
4-Nitrobenzoate derivatives: Compounds with the 4-nitrobenzoate moiety also show antimicrobial and anticancer properties.
Uniqueness
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate is unique due to the combination of the 1,3,4-thiadiazole ring and the 4-nitrobenzoate moiety. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c16-9(13-11-14-12-6-21-11)5-20-10(17)7-1-3-8(4-2-7)15(18)19/h1-4,6H,5H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQKQOBCJXRQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NC2=NN=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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